N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-13-7-14(2)9-17(8-13)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-3-5-16(22)6-4-15/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWWJQSFHANTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 422.5 g/mol
- CAS Number : 863453-25-2
The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolo-pyrimidine moiety is recognized for its role in inhibiting specific enzymes and receptors involved in disease pathways.
- Antimalarial Activity : Similar compounds have shown promise as inhibitors of falcipain-2, a cysteine protease crucial for the life cycle of Plasmodium falciparum, the malaria-causing parasite. Inhibiting this enzyme can lead to effective antimalarial therapies .
- Anticancer Properties : The compound's ability to induce cytotoxicity in cancer cell lines has been noted in various studies. For instance, derivatives of similar structures have demonstrated significant inhibitory effects on cell proliferation in lines such as HepG2 and MDA-MB-231, with IC values indicating potent activity .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC Value (μM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 - 4.98 | |
| Cytotoxicity | HepG2 | 1.4 | |
| Cytotoxicity | MDA-MB-231 | 5.72 |
Case Study 1: Antimalarial Screening
In a study focused on the design of novel antimalarial agents, compounds similar to this compound were synthesized and screened against Plasmodium falciparum. The results indicated that certain derivatives exhibited low micromolar IC values, suggesting strong potential for further development as antimalarial drugs .
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The compound demonstrated significant inhibition rates against MDA-MB-231 cells compared to conventional chemotherapeutics like sorafenib. The selectivity towards cancer cells over normal cells highlights its potential as a targeted therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The triazole moiety is known for its ability to inhibit various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | T47D (Breast Cancer) | 43.4 |
| Compound B | HCT-116 (Colon Cancer) | 6.2 |
These results indicate that modifications in the triazole structure can significantly enhance anticancer activity .
Anti-inflammatory Properties
The compound demonstrates potential anti-inflammatory effects through its interactions with specific molecular targets involved in inflammatory pathways. The triazole and thioacetamide groups are crucial in modulating these pathways, making it a candidate for further investigation in inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it suitable for enzyme inhibition studies. Its potential as a selective inhibitor can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents .
Drug Design and Development
Due to its unique pharmacophore, this compound serves as a valuable scaffold in drug design. Researchers can modify its structure to optimize binding affinity and selectivity towards specific biological targets .
Synthesis of Novel Materials
This compound can be utilized as a building block in the synthesis of advanced materials with unique properties. Its chemical reactivity allows for the development of polymers or composites with tailored functionalities .
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Anticancer Mechanism Investigation : A study focused on the cytotoxic effects of similar triazole derivatives on breast cancer cell lines revealed that structural modifications significantly influence their activity .
- Anti-inflammatory Pathway Modulation : Research demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
